molecular formula C11H19N3O2 B13619172 Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate

Cat. No.: B13619172
M. Wt: 225.29 g/mol
InChI Key: QDNHUVVBIOEZFF-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoate is a synthetic compound featuring a propanoate backbone substituted at position 2 with a propylamino group and at position 3 with a 2-methylimidazole ring. The comparison below relies on structurally analogous compounds from the literature .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(2-methylimidazol-1-yl)-2-(propylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-5-13-10(11(15)16-3)8-14-7-6-12-9(14)2/h6-7,10,13H,4-5,8H2,1-3H3

InChI Key

QDNHUVVBIOEZFF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CN=C1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(propylamino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The propylamino group may interact with biological membranes, affecting cell signaling pathways.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a methyl ester and imidazole-substituted propanoate framework with several analogs, but critical differences in substituents influence physicochemical and biological properties:

Compound Name Molecular Formula Key Functional Groups Substituents on Imidazole Position of Amino/Ester Groups Yield (%)
Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(propylamino)propanoate (Target) C11H18N3O2 Methyl ester, propylamino, 2-methylimidazole 2-Methyl 2-Amino, 3-Imidazole N/A
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (32) C22H22N6O3·CF3COOH Tetrazole, trimethylsilyl ethoxymethyl, hydroxymethyl 2-Hydroxymethyl, 3-Trimethylsilyl 5-Propanoate ester 88
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C15H16N6O2·CF3COOH Tetrazole, methyl ester Unsubstituted (position 4) 4-Propanoate ester 91
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (9) C33H27N6O2 Tetrazole, chlorotrityl, carboxylic acid Unsubstituted (position 4) 4-Propanoic acid 93

Analysis of Substituent Effects

  • Imidazole Substitutions: The target compound’s 2-methylimidazole may enhance steric hindrance and lipophilicity compared to unsubstituted imidazoles (e.g., compound 10) or hydroxymethyl-substituted analogs (e.g., compound 32) . Compounds 32 and 9 incorporate tetrazole groups, which mimic carboxylic acids in receptor binding, suggesting superior bioavailability compared to the target’s propylamino group .
  • The methyl ester in the target and compound 10 may improve membrane permeability compared to the carboxylic acid in compound 9 .

Pharmacological Considerations

While pharmacological data for the target compound are absent, insights can be inferred from related structures:

  • Its tetrazole and biphenyl groups suggest angiotensin II receptor antagonism, a property shared with sartans like losartan.

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